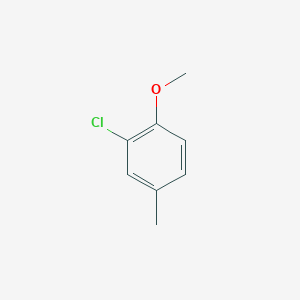

3-Chloro-4-methoxytoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZBRBKYGIQXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176440 | |

| Record name | 3-Chloro-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-44-4 | |

| Record name | 3-Chloro-4-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-methoxytoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxytoluene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of this compound, a key intermediate in organic synthesis. The information is curated for professionals in research and development.

Chemical and Physical Properties

This compound, also known as 2-chloro-1-methoxy-4-methylbenzene, is an aromatic organic compound.[1][2] Its physical state can be a colorless to pale yellow liquid or solid, which is dependent on purity and temperature.[2] It exhibits moderate solubility in organic solvents and has limited solubility in water, reflecting its hydrophobic nature.[2]

| Property | Value | Source |

| CAS Number | 22002-44-4 | [1][3] |

| Molecular Formula | C₈H₉ClO | [1][3] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1] |

| Synonyms | 2-Chloro-4-methylanisole, 1-Methoxy-2-chloro-4-methylbenzene | [2] |

| InChI | InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | [4] |

| InChIKey | VUZBRBKYGIQXMP-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC(=C(C=C1)OC)Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Source |

| Infrared (IR) Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [5] |

| Mass Spectrum (MS) | Electron ionization mass spectrum data is available from the NIST Mass Spectrometry Data Center. | [4][6] |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 126.8 Ų, [M+Na]⁺: 137.4 Ų, [M-H]⁻: 131.2 Ų (Calculated using CCSbase). | [7] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several strategic pathways. The chlorine substituent imparts reactivity, making it a valuable intermediate for various chemical reactions, including nucleophilic substitutions and coupling reactions.[2] The methoxy group influences the molecule's electronic properties and overall reactivity.[2]

Synthesis Pathways

Two primary retrosynthetic approaches are employed for the synthesis of this compound:

-

Electrophilic Aromatic Substitution: This involves the direct chlorination of 4-methoxytoluene (p-methylanisole).[8] The methoxy group is a strong activating ortho, para-director, and the methyl group is a weaker activating ortho, para-director. In 4-methoxytoluene, the positions ortho to the highly activating methoxy group are favored for electrophilic substitution, leading to the desired 3-chloro isomer.[8] A reported method utilizes calcium hypochlorite in a mixture of acetone, water, and acetic acid at 0 °C, achieving an 87% yield.[8]

-

Williamson Ether Synthesis: An alternative strategy is the methylation of the hydroxyl group of 3-chloro-4-methylphenol.[8]

References

- 1. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 22002-44-4: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 22002-44-4 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to 3-Chloro-4-methoxytoluene (CAS: 22002-44-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-methoxytoluene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis, reactivity, and safety information. Furthermore, it details its crucial role in the synthesis of advanced pharmaceutical compounds, supported by experimental protocols and workflow diagrams.

Core Compound Information

This compound, also known as 2-chloro-4-methylanisole, is an organic compound characterized by a toluene backbone substituted with a chlorine atom and a methoxy group.[1] Its chemical structure and properties make it a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 22002-44-4 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClO | [1][2][3][4] |

| Molecular Weight | 156.61 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 212-217 °C / 748 Torr | Matrix Scientific |

| Synonyms | 2-Chloro-1-methoxy-4-methylbenzene, 2-Chloro-4-methylanisole | [1][4] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | |

| InChI Key | VUZBRBKYGIQXMP-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc(c(c1)Cl)OC | [1] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the electrophilic chlorination of 4-methoxytoluene. The methoxy and methyl groups on the aromatic ring direct the chlorination to the desired position.

General Synthesis Workflow

The logical workflow for the synthesis of this compound from 4-methoxytoluene is depicted below.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound based on reported procedures for the chlorination of activated aromatic compounds.[5]

Materials:

-

4-Methoxytoluene (p-methylanisole)

-

Calcium hypochlorite (Ca(OCl)₂)

-

Acetone

-

Water

-

Acetic acid

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxytoluene in a mixture of acetone, water, and acetic acid.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add calcium hypochlorite to the stirred solution while maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its structural motif is found in several active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2]

Role in Avanafil Synthesis

The 3-chloro-4-methoxybenzyl moiety, which can be derived from this compound, forms a core component of the Avanafil molecule. The synthesis of Avanafil involves the coupling of a derivative of this compound with a pyrimidine core.

Signaling Pathway of Avanafil (PDE5 Inhibition)

Avanafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][6] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and consequently, an erection upon sexual stimulation.[1][2][6]

Caption: Signaling pathway of PDE5 inhibition by Avanafil.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[4][7] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4][7] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[4][7] |

Precautionary Measures

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable chemical intermediate with significant utility in the synthesis of pharmaceuticals, most notably Avanafil. Its synthesis via electrophilic chlorination of 4-methoxytoluene is a well-established process. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in the field of drug discovery and development. Proper safety precautions must be observed when handling this compound.

References

- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22002-44-4 | Benchchem [benchchem.com]

- 6. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Chloro-1-methoxy-4-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1-methoxy-4-methylbenzene (IUPAC name), a key aromatic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via regioselective chlorination, and its applications as a versatile chemical building block. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Nomenclature

2-Chloro-1-methoxy-4-methylbenzene is a substituted aromatic compound. According to IUPAC nomenclature, the substituents on the benzene ring are named alphabetically. The numbering is assigned to give the locants the lowest possible set of numbers. Anisole (methoxybenzene) is often considered the parent structure, leading to the common name 3-chloro-4-methylanisole. Another accepted synonym is 2-chloro-4-methoxytoluene.[1][2]

| Identifier | Value |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[2] |

| Synonyms | 2-chloro-4-methoxytoluene, 3-chloro-4-methylanisole[2] |

| CAS Number | 54788-38-4[2], 22002-44-4[3] |

| Molecular Formula | C₈H₉ClO[2] |

| Molecular Weight | 156.61 g/mol [2] |

| InChI Key | ZMZVVVASCILFJL-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC1=CC(OC)=C(C=C1)Cl[2] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Not specified (expected to be a liquid or low-melting solid) | - |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 210.4 ± 20.0 °C at 760 mmHg | [1] |

| Melting Point | Not Available | [1] |

| Flash Point | 86.9 ± 15.8 °C | [1] |

| Water Solubility | Data not available | - |

| LogP (XLogP3) | 3.6 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-chloro-1-methoxy-4-methylbenzene. While full, assigned spectra are not publicly available, the following table details the expected spectral characteristics based on the compound's structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Signals expected in the range of 6.7-7.2 ppm. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) is anticipated. - Methoxy Protons (-OCH₃, 3H): A sharp singlet expected around 3.8-3.9 ppm. - Methyl Protons (-CH₃, 3H): A sharp singlet expected around 2.2-2.4 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals expected in the range of 110-160 ppm. This includes two quaternary carbons (C-1, C-2, C-4) and three methine carbons (C-3, C-5, C-6). - Methoxy Carbon (-OCH₃, 1C): A signal expected around 55-60 ppm. - Methyl Carbon (-CH₃, 1C): A signal expected around 20-22 ppm. |

| Infrared (IR) | - C-H stretch (aromatic): ~3030-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-3000 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-O stretch (aryl ether): ~1230-1270 cm⁻¹ (asymmetric), ~1020-1060 cm⁻¹ (symmetric) - C-Cl stretch: ~700-850 cm⁻¹ |

Synthesis Pathway and Experimental Protocol

2-Chloro-1-methoxy-4-methylbenzene is typically synthesized via the electrophilic chlorination of its precursor, 4-methylanisole (also known as p-methoxytoluene). The methoxy group is a strong activating, ortho-, para-director. The methyl group is a weaker activating, ortho-, para-director. The directing effects of the powerful methoxy group dominate, leading to chlorination primarily at the position ortho to it (C2), as the para position is blocked.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to 3-Chloro-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 3-Chloro-4-methoxytoluene. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.

Molecular Identity and Physicochemical Properties

This compound, systematically named 2-chloro-1-methoxy-4-methylbenzene, is an aromatic organic compound.[1] Its core structure is a benzene ring substituted with a methyl group, a methoxy group, and a chlorine atom.

Quantitative Data Summary

The key physicochemical and identifying properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1][2][3] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1] |

| CAS Number | 22002-44-4 | [2] |

| Monoisotopic Mass | 156.0341926 Da | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)Cl | [3] |

| Boiling Point | Data not available in searched literature | |

| Melting Point | Data not available in searched literature | |

| Density | Data not available in searched literature |

Molecular Structure

The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms and the substitution pattern on the benzene ring.

Experimental Protocols

This section details a common synthetic route for this compound and provides generalized protocols for its characterization using standard analytical techniques.

Synthesis via Electrophilic Chlorination

A primary method for the synthesis of this compound is the direct electrophilic chlorination of 4-methoxytoluene (p-methylanisole).

Reaction Workflow:

Methodology:

-

Precursor Preparation: 4-methoxytoluene is dissolved in a suitable solvent system, such as a mixture of acetone, water, and acetic acid.

-

Reaction Conditions: The solution is cooled to 0°C in an ice bath to control the reaction rate and selectivity.

-

Addition of Chlorinating Agent: A chlorinating agent, for instance, calcium hypochlorite, is added portion-wise to the cooled solution. The methoxy group (-OCH₃) and the methyl group (-CH₃) on the starting material direct the electrophilic substitution to the desired position.

-

Reaction Monitoring: The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extraction with an organic solvent, and washing. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Protocol:

-

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals, and the chemical shifts of the carbon signals are analyzed to confirm the substitution pattern and the presence of methyl and methoxy groups.

-

3.2.2 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Protocol:

-

A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.

-

Electron Ionization (EI) is a common method used for this type of molecule.

-

The mass spectrum is analyzed for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Key fragment ions are also identified to support the structural assignment. The NIST Mass Spectrometry Data Center reports a spectrum with prominent peaks at m/z 77, 156, and 51.[1]

-

3.2.3 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

An IR spectrum of the neat liquid sample is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is analyzed for characteristic absorption bands, such as C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[4]

-

References

An In-depth Technical Guide to 3-Chloro-4-methoxytoluene: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxytoluene, a substituted aromatic hydrocarbon, is a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its relevance in biological signaling pathways, particularly through its role as a precursor to pharmacologically active molecules. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name 2-chloro-1-methoxy-4-methylbenzene, is a halogenated derivative of methoxytoluene.[1][2] Its core structure consists of a toluene ring substituted with a chlorine atom and a methoxy group.

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are computed based on its structure.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [1][3][4] |

| Molecular Weight | 156.61 g/mol | [1][3] |

| CAS Number | 22002-44-4 | [1][3][4] |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Poorly soluble in water; soluble in organic solvents | [5] |

| XLogP3 | 3 | [1] |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its three substituents on the benzene ring: the methyl group, the methoxy group, and the chlorine atom.

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho-, para- directing, while the methyl group is a weaker activating group, also ortho-, para- directing. The chlorine atom is a deactivating group but is also ortho-, para- directing. The combined effect of these groups makes the aromatic ring susceptible to electrophilic attack at the positions ortho and para to the activating groups, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[6]

-

Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position when exposed to reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[6] It can also be oxidized to a carboxylic acid using strong oxidizing agents.

-

Stability: The compound is generally stable under standard laboratory conditions. However, as with many chlorinated aromatic compounds, it should be handled with care, and appropriate safety precautions should be taken to avoid exposure.

Experimental Protocols

Synthesis of this compound from 4-Methoxytoluene

This protocol describes a general method for the electrophilic chlorination of an activated aromatic ring.

Materials:

-

4-Methoxytoluene

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM)

-

Inert gas (e.g., Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxytoluene (1 equivalent) in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and wash it with water and brine in a separatory funnel.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is not known to have direct biological activity, it serves as a crucial intermediate in the synthesis of pharmacologically active compounds. A notable example is its role as a precursor in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[7][8] The core structure of this compound is incorporated into the final drug molecule.

PDE-5 Inhibitor Signaling Pathway

PDE-5 inhibitors like Avanafil exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[9][10][11]

Mechanism of Action:

-

Nitric Oxide Release: Sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.

-

Guanylate Cyclase Activation: Nitric oxide diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle of the corpus cavernosum.

-

Erection: The relaxation of smooth muscle allows for increased blood flow into the penis, resulting in an erection.

-

Role of PDE-5: The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE-5), which hydrolyzes cGMP to the inactive GMP.

-

Inhibition by Avanafil: Avanafil and other PDE-5 inhibitors selectively bind to and inhibit the action of PDE-5. This inhibition prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced smooth muscle relaxation, thereby facilitating an erection.[9][10][11]

Signaling Pathway Diagram:

References

- 1. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22002-44-4 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. appchemical.com [appchemical.com]

- 5. Methoxytoluene - Wikipedia [en.wikipedia.org]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]

3-Chloro-4-methoxytoluene: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard data for 3-Chloro-4-methoxytoluene (CAS No. 22002-44-4). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document summarizes the available toxicological data, outlines standardized experimental protocols for hazard assessment, and provides guidance on safe handling and emergency procedures. While specific quantitative experimental data for this compound is not publicly available, this guide details the internationally recognized OECD test guidelines that are employed to determine the skin and eye irritation potential of chemical substances.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[1] |

| Synonyms | This compound |

| CAS Number | 22002-44-4[1][2] |

| Molecular Formula | C₈H₉ClO[1][2] |

| Molecular Weight | 156.61 g/mol [1][2] |

| Physical Form | Liquid |

GHS Hazard Classification and Labeling

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data

Experimental Protocols for Hazard Assessment

The following sections describe the standard OECD guidelines for assessing skin and eye irritation. These protocols represent the methodologies that would be used to generate the data supporting the hazard classification of this compound.

Skin Irritation Testing

The potential for a chemical to cause skin irritation is assessed using either in vivo or in vitro methods.

This test is performed on healthy young adult albino rabbits.

-

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area of the skin serves as a control. The degree of irritation is evaluated at specific intervals.

-

Methodology:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animal.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.

-

The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the residual test substance is washed off.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the skin reactions is scored according to a standardized grading scale.

-

This in vitro method uses a three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.

-

Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. The irritancy of the chemical is determined by its effect on cell viability.

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After incubation, the tissue is rinsed to remove the test substance and then incubated for a further recovery period (e.g., 42 hours).

-

Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, the reduction of the yellow MTT tetrazolium salt to a blue formazan product by mitochondrial dehydrogenases of viable cells is measured.

-

The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

-

Eye Irritation Testing

Similar to skin irritation, eye irritation potential can be assessed through in vivo or in vitro methods.

This test is typically conducted on healthy adult albino rabbits.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated at specific intervals.

-

Methodology:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The severity of the eye reactions is scored according to a standardized grading scale.

-

Signaling Pathways and Mechanistic Insights

Detailed studies on the specific signaling pathways and molecular mechanisms of toxicity for this compound are not available in the published literature. The irritant effects of this compound are likely due to its chemical properties, which can lead to disruption of cell membranes, protein denaturation, and inflammatory responses upon contact with biological tissues.

The metabolism of related compounds, such as chlorobenzene, involves cytochrome P450-mediated oxidation to form reactive epoxide intermediates. These intermediates can then be detoxified through conjugation with glutathione or can bind to cellular macromolecules, potentially leading to cytotoxicity. While not directly demonstrated for this compound, a similar metabolic pathway could contribute to its irritant properties.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for assessing skin and eye irritation as described in the OECD guidelines.

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, hydrogen chloride gas.

Conclusion

References

An In-depth Technical Guide to 3-Chloro-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxytoluene, a key chemical intermediate. The document details its chemical properties, synonyms, and synthetic routes, offering detailed experimental protocols for its preparation. It is intended to serve as a valuable resource for professionals in research, development, and academia.

Chemical Identity and Properties

This compound is a substituted aromatic compound with significant applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [2] |

| Synonyms | This compound, 2-Chloro-4-methylanisole, Benzene, 2-chloro-1-methoxy-4-methyl- | [2] |

| CAS Number | 22002-44-4 | [2] |

| Molecular Formula | C₈H₉ClO | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 210.4 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 86.9 ± 15.8 °C | [3] |

| LogP | 3.14 | [3] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound:

-

Route A: Electrophilic chlorination of 4-methoxytoluene.

-

Route B: Methylation of 3-chloro-4-methylphenol.

The following sections provide detailed experimental protocols for each route.

This protocol describes the direct chlorination of 4-methoxytoluene using calcium hypochlorite as the chlorinating agent.

Materials:

-

4-Methoxytoluene (p-methylanisole)

-

Calcium hypochlorite (65-70% available chlorine)

-

Acetone

-

Water

-

Acetic acid

-

Sodium bisulfite

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxytoluene (1 equivalent) in a mixture of acetone and water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.

-

Addition of Chlorinating Agent: Slowly add a solution of calcium hypochlorite (1.1 equivalents) in water to the cooled reaction mixture. Maintain the temperature below 10 °C during the addition.

-

Acidification: After the addition of calcium hypochlorite is complete, slowly add glacial acetic acid (2 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the yellow color disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

This protocol involves the synthesis of the precursor 3-chloro-4-methylphenol followed by its methylation.

Part 1: Synthesis of 3-chloro-4-methylphenol [4]

Materials:

-

3-chloro-4-methylaniline

-

Concentrated sulfuric acid

-

Sodium nitrite

-

Water

-

Hexane

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

Procedure:

-

Diazotization: In a suitable reaction vessel, mix 3-chloro-4-methylaniline (1 equivalent) with water and concentrated sulfuric acid. Cool the mixture to 5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature between 5-10 °C. Stir the mixture for one hour at approximately 5 °C.

-

Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid in water and heat it to 105-110 °C. Add the diazonium salt solution prepared in the previous step to the hot acid solution over two hours. Stir the resulting mixture at 110 °C for one hour.

-

Extraction and Purification: Cool the reaction mixture to room temperature. Add hexane to the mixture, stir, and separate the organic phase. Wash the hexane phase with water, dry it over anhydrous magnesium sulfate, and concentrate to obtain crude 3-chloro-4-methylphenol.

Part 2: Methylation of 3-chloro-4-methylphenol

Materials:

-

3-chloro-4-methylphenol

-

Dimethyl sulfate or methyl iodide

-

Potassium carbonate

-

Acetone or N,N-dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylphenol (1 equivalent) in acetone or DMF.

-

Addition of Base and Methylating Agent: Add anhydrous potassium carbonate (1.5 equivalents) to the solution, followed by the slow addition of dimethyl sulfate or methyl iodide (1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Role in Synthesis and Potential Applications

This compound is not known to be directly involved in biological signaling pathways. Its primary role in the scientific and industrial sectors is that of a versatile chemical intermediate. The presence of both a chloro and a methoxy group on the toluene scaffold allows for a variety of chemical transformations.

The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of other functional groups. The methoxy group, being an electron-donating group, activates the aromatic ring towards further electrophilic substitution. This controlled reactivity makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, related substituted toluenes and anilines are crucial components in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[5]

Characterization Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data for related compounds show characteristic aromatic proton signals in the range of δ 6.5-7.5 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the methyl group protons around δ 2.2 ppm. |

| ¹³C NMR | Expected signals include those for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), and the methyl carbon (δ ~20 ppm). |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a chlorine atom. Fragmentation may involve the loss of a methyl group (-15) or a chloro group (-35). |

Visualizations

As this compound is a synthetic intermediate and not directly involved in signaling pathways, the following diagrams illustrate the synthetic workflows for its preparation.

Caption: Synthetic workflow for the chlorination of 4-methoxytoluene.

Caption: Two-part synthetic workflow via methylation of 3-chloro-4-methylphenol.

References

The Pharmacological Potential of 3-Chloro-4-methoxytoluene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential biological activities of 3-Chloro-4-methoxytoluene derivatives. While direct research on this specific class of compounds is emerging, this document synthesizes data from structurally similar molecules to forecast their pharmacological promise in areas such as oncology, infectious diseases, and enzyme inhibition. This paper will serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of these novel chemical entities.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry. The presence of a chlorine atom and a methoxy group on the toluene ring offers unique electronic and steric properties that can be exploited for designing novel therapeutic agents. The structural motif of a substituted benzene ring is prevalent in a vast array of pharmacologically active compounds. The chloro group can enhance lipophilicity and membrane permeability, while the methoxy group can influence metabolic stability and receptor binding. This guide will explore the potential cytotoxic, antimicrobial, and enzyme-inhibiting activities of derivatives based on this core structure, drawing parallels from analogous compounds.

Potential Biological Activities

Based on the biological activities of structurally related chloro- and methoxy-substituted aromatic compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects.

Cytotoxic Activity

Derivatives of this compound are anticipated to possess significant cytotoxic activity against various cancer cell lines. This is inferred from the observed anticancer effects of numerous compounds featuring chloro and methoxy substitutions. For instance, methoxy-substituted chalcones and 3-chloroquinoline derivatives have demonstrated potent growth-inhibitory effects.[1][2] The proposed mechanism for this activity often involves the induction of apoptosis and the inhibition of key cell survival pathways, such as the PI3K/Akt signaling pathway.[2]

Table 1: Cytotoxic Activity of Structurally Related Compounds

| Compound Class | Cell Line(s) | IC50 Value | Reference |

| Methoxy-4'-amino Chalcone Derivatives | K562, HL-60 | 0.45 to 5.26 µg/mL | [1] |

| 3-Chloroquinoline Derivatives | Various Cancer Cell Lines | Varies with substitution | [2] |

| Stilbene Derivatives | CHO-K1, HepG2 | Varies with substitution | [3] |

| Resveratrol Methoxy Derivatives | PC-3, HCT116 | IC50 values ranging from 20.3–54.8 µM | [4] |

Antimicrobial Activity

The presence of chloro and methoxy functional groups is also associated with antimicrobial properties.[5][6][7] Semicarbazone derivatives containing a 3-chloro-4-fluorophenyl moiety have shown notable antibacterial and antifungal activity.[5] The antimicrobial efficacy is often influenced by the specific substitution patterns on the aromatic ring.[6] Therefore, it is plausible that derivatives of this compound could be developed as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Target Organism(s) | Activity | Reference |

| N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives | Bacteria, Fungi | Good antibacterial and moderate antifungal activity | [5] |

| 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Active | [6] |

| Anoplin Analogs | MRSA, E. coli, P. aeruginosa, VRE, C. albicans | Improved therapeutic index compared to anoplin | [7] |

Enzyme Inhibition

Derivatives of this compound may also act as inhibitors of various enzymes. For example, 3-chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor.[8] Furthermore, 1,2,4-triazole derivatives bearing substituted phenyl moieties have shown potent inhibition of enzymes like acetylcholinesterase (AChE), α-glucosidase, and urease.[9] The ability to inhibit specific enzymes is highly dependent on the overall three-dimensional structure of the molecule and its interactions with the enzyme's active site.

Table 3: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme(s) | IC50 Value | Reference |

| 1,2,4-Triazole bearing Azinane Analogues | AChE, α-glucosidase, urease, BChE | Varies with substitution (e.g., 0.73 ± 0.54 µM for AChE) | [9] |

| 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives | Proteases (e.g., chymotrypsin, caspase-3) | Varies with substitution | [10] |

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound derivatives are likely mediated through various signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

Several cytotoxic compounds exert their effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[2] 3-chloroquinoline derivatives, for instance, have been shown to inhibit the phosphorylation of Akt, a key step in its activation.[2] It is hypothesized that this compound derivatives could similarly interfere with this pathway.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section details standardized methodologies for evaluating the biological activities of novel this compound derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 24, 48, or 72 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[2]

-

Formazan Solubilization: Add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculums

-

This compound derivatives

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound Derivatives

The synthesis of derivatives can be achieved through various organic reactions. For example, 3-chloro-4-methoxybenzenemethanamine, a key intermediate, can be synthesized from 3-chloro-4-methoxybenzyl alcohol via chlorination followed by amination.[8] This amine can then undergo nucleophilic substitution reactions with various electrophiles to generate a library of derivatives.[8]

Caption: General synthetic scheme for derivatives.

Conclusion

While direct experimental data on this compound derivatives is limited, the analysis of structurally analogous compounds strongly suggests their potential as a promising class of therapeutic agents. Their predicted cytotoxic, antimicrobial, and enzyme-inhibiting properties warrant further investigation. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel drugs. This guide provides a comprehensive framework to initiate and advance research into the pharmacological activities of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Key identifiers for 2-Chloro-4-methylanisole

An In-depth Technical Guide to the Key Identifiers of 2-Chloro-4-methylanisole

This guide provides a comprehensive overview of the essential identifiers for 2-Chloro-4-methylanisole (CAS No. 22002-44-4), tailored for researchers, scientists, and professionals in drug development. It covers chemical and physical properties, spectroscopic signatures, safety information, and a detailed analytical workflow.

2-Chloro-4-methylanisole, also known by its IUPAC name 2-chloro-1-methoxy-4-methylbenzene, is a substituted aromatic ether.[1][2] Its core structure consists of an anisole ring substituted with a chlorine atom at position 2 and a methyl group at position 4. The accurate identification of this compound relies on a combination of its unique physical constants and chemical database identifiers.

Table 1: Chemical Identifiers for 2-Chloro-4-methylanisole

| Identifier | Value |

|---|---|

| CAS Number | 22002-44-4[1] |

| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[2] |

| Synonyms | 3-Chloro-4-methoxytoluene, 2-Chloro-1-methoxy-4-methyl-benzene[1][2] |

| Molecular Formula | C₈H₉ClO[1] |

| Molecular Weight | 156.61 g/mol [1][2] |

| InChI Key | Not readily available for this specific isomer. |

Table 2: Physical Properties of 2-Chloro-4-methylanisole

| Property | Value |

|---|---|

| Appearance | Not specified, likely a liquid or low-melting solid. |

| Boiling Point | 100 °C (pressure not specified)[2] |

| Density | 1.14 g/cm³[2] |

| Melting Point | Data not available. |

| Refractive Index | Data not available. |

| Solubility | Expected to be insoluble in water and soluble in organic solvents. |

Spectroscopic Profile (Predicted)

Detailed experimental spectra for 2-Chloro-4-methylanisole are not widely published. The following data is predicted based on the analysis of its chemical structure and known spectroscopic principles for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methoxy, methyl, and aromatic protons.

-

Methoxy Group (-OCH₃): A singlet at approximately 3.8-3.9 ppm (3H).

-

Methyl Group (-CH₃): A singlet at approximately 2.3-2.4 ppm (3H).

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.7-7.2 ppm. The proton ortho to the chlorine will be the most deshielded (downfield).

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.

-

Methyl Carbon (-CH₃): Approximately 20-22 ppm.

-

Methoxy Carbon (-OCH₃): Approximately 55-56 ppm.

-

Aromatic Carbons (Ar-C): Six signals between 110-160 ppm. The carbon attached to the methoxy group (C1) will be the most deshielded (downfield, ~155-158 ppm), followed by the carbon attached to the chlorine (C2).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic, -CH₃): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹ (multiple bands)

-

C-O stretching (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)

-

C-Cl stretching: ~700-850 cm⁻¹

Safety and Hazard Information

Specific GHS classification for 2-Chloro-4-methylanisole (CAS 22002-44-4) is not uniformly available. The data presented below is for the closely related isomer 4-Chloro-2-methylanisole (CAS 3260-85-3) and should be used as a guideline with caution.[3] This class of compounds is generally considered irritating.

Table 3: GHS Hazard Classification for 4-Chloro-2-methylanisole

| Classification | Code | Description |

|---|---|---|

| Pictogram | Irritant[3] | |

| Signal Word | Warning[3] | |

| Hazard Statements | H315 | Causes skin irritation.[3] |

| H319 | Causes serious eye irritation.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Experimental Protocol: Identification by GC-MS

This section outlines a standard procedure for the qualitative identification of 2-Chloro-4-methylanisole in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the presence and identity of 2-Chloro-4-methylanisole by comparing its retention time and mass spectrum against a certified reference standard.

1. Materials and Reagents:

-

Sample suspected to contain 2-Chloro-4-methylanisole.

-

Certified Reference Material (CRM) of 2-Chloro-4-methylanisole (>95% purity).[1]

-

GC-grade solvent (e.g., Dichloromethane or Hexane).

-

Volumetric flasks, pipettes, and autosampler vials.

2. Sample and Standard Preparation:

-

Standard Solution: Prepare a 100 µg/mL stock solution of the 2-Chloro-4-methylanisole CRM in the chosen solvent. Create a working standard of 10 µg/mL by serial dilution.

-

Sample Solution: If the sample is a solid, dissolve a known quantity in the solvent to achieve an estimated concentration of 10 µg/mL. If it is a liquid, perform a 1:1000 dilution. Filter the final solution if particulates are present.

3. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injector: Split/Splitless, 250°C, Split ratio 20:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer:

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

4. Data Analysis:

-

Inject 1 µL of the standard solution to determine its retention time (RT) and mass spectrum.

-

Inject 1 µL of the prepared sample solution.

-

Identification Criteria: The compound is positively identified if:

-

A peak is present in the sample chromatogram at the same RT (±0.05 min) as the CRM.

-

The mass spectrum of the sample peak matches the mass spectrum of the CRM, including the molecular ion (m/z 156, with characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotope pattern at m/z 156/158) and key fragmentation ions.

-

Visualization of Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown substance suspected to be 2-Chloro-4-methylanisole.

References

Reactivity of the Chlorine Substituent in 3-Chloro-4-methoxytoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxytoluene, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The reactivity of this molecule is largely dictated by the interplay of its three substituents on the benzene ring: a chloro group, a methoxy group, and a methyl group. This guide provides a comprehensive overview of the reactivity of the chlorine substituent in this compound, focusing on key reaction types, experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.

The presence of the electron-donating methoxy and methyl groups, positioned ortho and para to each other, influences the electron density of the aromatic ring and, consequently, the reactivity of the chloro substituent. This electronic effect, combined with the inherent nature of the carbon-chlorine bond, makes the chloro group susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity Profile of the Chlorine Substituent

The chlorine atom in this compound is a key functional handle for molecular elaboration. Its reactivity is primarily exploited through two major classes of reactions:

-

Nucleophilic Aromatic Substitution (SNA r): While aryl chlorides are generally less reactive towards nucleophilic attack than their bromide or iodide counterparts, the presence of activating groups can facilitate this reaction. In the case of this compound, the electron-donating nature of the methoxy and methyl groups does not strongly activate the ring for traditional SNAr reactions, which typically require electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine can be achieved.

-

Cross-Coupling Reactions: The chlorine substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds. Key examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation.

Key Reactions and Experimental Protocols

This section details the primary reactions involving the chlorine substituent of this compound, providing both general mechanisms and specific experimental protocols where available in the literature.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

General Reaction:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (Adapted from a similar aryl chloride):

A detailed experimental protocol for the Buchwald-Hartwig amination of a similar aryl chloride, 4-chlorotoluene, with morpholine is presented below. These conditions can serve as a starting point for the amination of this compound, with optimization likely required for the specific substrate.

Materials:

-

This compound (1.0 equiv.)

-

Amine (e.g., aniline, morpholine) (1.2 - 1.5 equiv.)

-

Palladium(0) precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5 - 2.0 equiv.)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.

-

The anhydrous, degassed solvent is added, followed by the amine and then this compound.

-

The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

-

The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data for a Similar Reaction (4-chlorotoluene with morpholine):

| Parameter | Value |

| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |

| Catalyst Loading | 1.5 mol% |

| Ligand | XPhos |

| Ligand Loading | 3.0 mol% |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Yield | 94% |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.

General Reaction:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Adapted from a similar aryl halide): [1]

The following is a general procedure for a ligandless Suzuki coupling of 4-iodoanisole with o-tolylboronic acid, which can be adapted for this compound. The reactivity of aryl chlorides is generally lower than aryl iodides, so adjustments to the catalyst system (e.g., using a phosphine ligand) and reaction conditions may be necessary.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.0 - 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, Acetone/Water)

Procedure:

-

To a reaction flask are added this compound, the arylboronic acid, the base, and the palladium catalyst.

-

The solvent system is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Quantitative Data for a Similar Reaction (4-iodoanisole with o-tolylboronic acid): [1]

| Parameter | Value |

| Catalyst | Palladium Acetate (Pd(OAc)₂) |

| Catalyst Loading | 0.2% |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetone/Water |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | 90.3% |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction is a key method for the synthesis of substituted alkynes.

General Reaction:

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General Procedure): [2]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.0 mmol)

-

Palladium catalyst (e.g., Pd/CuFe₂O₄) (3 mol%)

-

Base (e.g., K₂CO₃) (4 mmol)

-

Solvent (e.g., Ethanol) (4 mL)

Procedure:

-

In a reaction vessel, this compound, the terminal alkyne, the palladium catalyst, and the base are combined in the solvent.

-

The mixture is stirred under aerobic conditions and refluxed at 70 °C.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is extracted with ethyl acetate and deionized water, washed with brine, and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to yield the crude product, which can be further purified if necessary.

Ullmann Condensation (Ether Synthesis)

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. While traditionally requiring harsh conditions, modern methods have been developed that proceed under milder temperatures.

General Reaction:

Caption: Ullmann ether synthesis with this compound.

Experimental Protocol (General Procedure for Aryl Chlorides):

While aryl chlorides are less reactive than bromides or iodides in Ullmann couplings, reactions can be driven to completion, often requiring higher temperatures and the use of a ligand.

Materials:

-

This compound (1.0 equiv.)

-

Phenol or alcohol (1.2 - 1.5 equiv.)

-

Copper catalyst (e.g., CuI, Cu₂O) (5-10 mol%)

-

Ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) (10-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

-

High-boiling polar solvent (e.g., DMF, NMP, Pyridine)

Procedure:

-

A reaction vessel is charged with the copper catalyst, ligand, base, phenol, and this compound.

-

The solvent is added, and the mixture is heated to a high temperature (typically 120-180 °C) under an inert atmosphere.

-

The reaction is monitored until completion.

-

The workup typically involves cooling the reaction, diluting with an organic solvent, and washing with aqueous acid and brine to remove the copper catalyst and base.

-

The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.

Cyanation

The introduction of a nitrile group onto the aromatic ring can be achieved through palladium- or copper-catalyzed cyanation of the aryl chloride. The resulting aryl nitrile is a valuable intermediate that can be converted into various functional groups, including carboxylic acids, amines, and amides.

General Reaction:

Caption: Cyanation of this compound.

Experimental Protocol (Palladium-Catalyzed Cyanation of Aryl Chlorides): [3][4]

Materials:

-

This compound (1.0 equiv.)

-